molecular formula C25H20ClNO4S2 B4042095 5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4042095
M. Wt: 498.0 g/mol
InChI Key: VJHJMFVHRCIDCN-HAHDFKILSA-N
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Description

5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C25H20ClNO4S2 and its molecular weight is 498.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.0522282 g/mol and the complexity rating of the compound is 715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Applications

The synthesis and pharmacological evaluation of novel 4-thiazolidinone derivatives, including compounds structurally related to the one mentioned, have demonstrated significant anticonvulsant activity. These compounds bind to benzodiazepine receptors, which are crucial for mediating the anticonvulsant pharmacophore's effects. Some of these synthesized compounds showed considerable efficacy in electroshock and pentylenetetrazole-induced lethal convulsion tests, highlighting their potential as anticonvulsant agents (Faizi et al., 2017).

Antimicrobial Activity

Research into novel 2-thiazolylimino-5-arylidene-4-thiazolidinones, which share a core structural motif with the compound , has uncovered significant antimicrobial activity against a range of gram-positive and gram-negative bacteria. These compounds are very potent towards all tested Gram-positive microorganisms and display remarkable inhibition of penicillin-resistant staphylococci, making them promising agents for treating infections caused by drug-resistant microorganisms (Vicini et al., 2006).

Anticancer Potential

The synthesis and biological evaluation of thiazolidinone derivatives have also indicated potential anticancer activity. These compounds have been prepared and tested for in vitro growth-inhibiting activity against several microbes, with a focus on antitubercular activity against Mycobacterium tuberculosis. Selected compounds have also been evaluated for their anticancer properties, showcasing the diverse therapeutic potential of thiazolidinone derivatives (Hirpara et al., 2003).

Photodynamic Therapy for Cancer

A study on the new zinc phthalocyanine substituted with thiazolidinone derivatives has shown high singlet oxygen quantum yield, making it a potent candidate for photodynamic therapy (PDT) applications. Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II photodynamic therapy mechanisms aimed at treating cancer (Pişkin et al., 2020).

Computational and Structural Analyses

The crystal structure and computational studies of thiazolidin-4-one derivatives, including those similar to the compound of interest, provide insights into their molecular configuration, highlighting the non-planar structure of these molecules and their intra- and intermolecular contacts. Such analyses are essential for understanding the interaction mechanisms of these compounds with biological targets and for designing molecules with enhanced pharmacological profiles (Khelloul et al., 2016).

Properties

IUPAC Name

(5Z)-5-[[3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4S2/c1-29-19-8-5-9-20(16-19)30-12-13-31-22-11-10-17(14-21(22)26)15-23-24(28)27(25(32)33-23)18-6-3-2-4-7-18/h2-11,14-16H,12-13H2,1H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHJMFVHRCIDCN-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

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